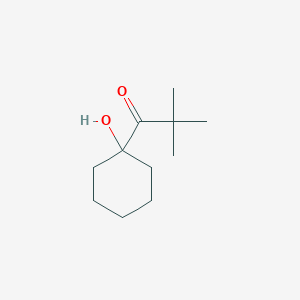
1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- is an organic compound with the molecular formula C12H22O2 It is a ketone with a cyclohexyl group and two methyl groups attached to the carbonyl carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- typically involves the reaction of cyclohexanone with isobutyraldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of 1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of a suitable solvent, such as ethanol or methanol, can enhance the solubility of reactants and improve the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Hydrochloric acid (HCl) for halogenation, ammonia (NH3) for amination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, amines.
Applications De Recherche Scientifique
1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of coatings and adhesives.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, the compound’s hydroxyl group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- can be compared with other similar compounds, such as:
Cyclohexanone: Lacks the additional methyl groups and hydroxyl group, making it less versatile in certain reactions.
2-Hydroxy-1-phenyl-1-propanone: Contains a phenyl group instead of a cyclohexyl group, leading to different chemical properties and applications.
1-Hydroxycyclohexyl phenyl ketone: Similar structure but with a phenyl group, used as a photoinitiator in polymerization reactions.
The unique combination of a cyclohexyl group and two methyl groups in 1-Propanone, 1-(1-hydroxycyclohexyl)-2,2-dimethyl- imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
103648-08-4 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
1-(1-hydroxycyclohexyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H20O2/c1-10(2,3)9(12)11(13)7-5-4-6-8-11/h13H,4-8H2,1-3H3 |
Clé InChI |
VRNHRIBENYNKRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C1(CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)
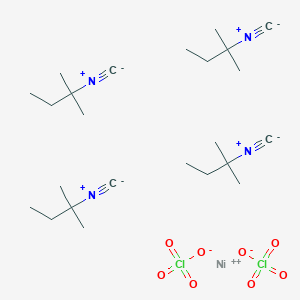
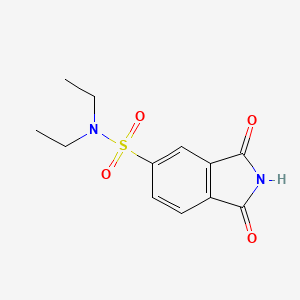
![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)
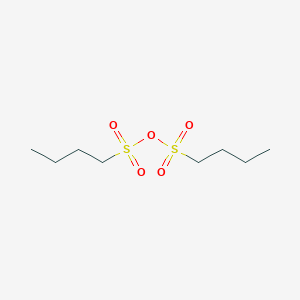
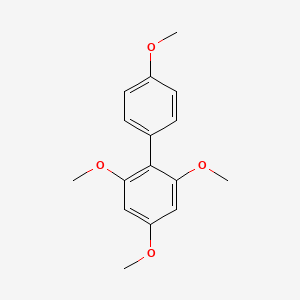

![Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-](/img/structure/B14331920.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one](/img/structure/B14331921.png)
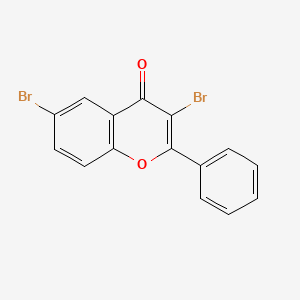
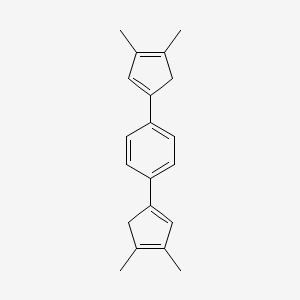
![Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]-](/img/structure/B14331944.png)
![Benzamide, N-[(phenylseleno)methyl]-](/img/structure/B14331963.png)
![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)
